molecular formula C7H6BrFO B1265810 4-Bromo-2-fluoroanisole CAS No. 2357-52-0

4-Bromo-2-fluoroanisole

Cat. No. B1265810
Key on ui cas rn: 2357-52-0
M. Wt: 205.02 g/mol
InChI Key: DWNXGZBXFDNKOR-UHFFFAOYSA-N
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Patent
US04997942

Procedure details

20 g of the 2-fluoro-4-bromoanisole thus obtained and 9.8 g of copper cyanide were dissolved in 100 ml of dimethyl formamide and heated under reflux for ten hours. To the reaction mixture, was added an aqueous solution of 20 g of ferric chloride in 100 ml of water. The reaction mixture was allowed to cool to room temperature and the reaction product was extracted with toluene. The organic layer was successively washed with water, a saturated aqueous solution of sodium carbonate and a saturated aqueous solution of common salt. Then the organic layer was separated. The extract was dried over anhydrous sodium sulfate and the solvent was distilled off. The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate 10:1) and further recrystallized from ethanol. Thus 10.0 g of 3-fluoro-4-methoxybenzonitrile was obtained. Yield: 68%.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ferric chloride
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6](Br)[CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[Cu](C#N)[C:12]#[N:13]>CN(C)C=O.O>[F:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][C:3]=1[O:9][CH3:10])[C:12]#[N:13]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)Br)OC
Step Two
Name
Quantity
9.8 g
Type
reactant
Smiles
[Cu](C#N)C#N
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
ferric chloride
Quantity
20 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for ten hours
EXTRACTION
Type
EXTRACTION
Details
the reaction product was extracted with toluene
WASH
Type
WASH
Details
The organic layer was successively washed with water
CUSTOM
Type
CUSTOM
Details
Then the organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (developing solvent: hexane:ethyl acetate 10:1)
CUSTOM
Type
CUSTOM
Details
further recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C#N)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 68%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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